An In-Depth Technical Guide to 2-(Cyclopentyloxy)acetic acid (CAS: 95832-60-3) for Research and Development
An In-Depth Technical Guide to 2-(Cyclopentyloxy)acetic acid (CAS: 95832-60-3) for Research and Development
Core Compound Profile and Physicochemical Properties
Introduction and Strategic Importance
2-(Cyclopentyloxy)acetic acid, identified by CAS number 95832-60-3, is a carboxylic acid derivative featuring a cyclopentyl ether moiety. While not a final drug product itself, it represents a crucial structural motif and a versatile intermediate in the synthesis of more complex, biologically active molecules. Its value lies in the combination of a flexible ether linkage and a lipophilic cyclopentyl group, which can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule, such as solubility, metabolic stability, and receptor binding affinity. This guide provides a comprehensive overview of its synthesis, potential applications, analytical characterization, and safe handling protocols for professionals in chemical research and drug development. One of its noted applications is as an intermediate in the synthesis of pharmaceuticals and agrochemicals, including prostaglandins[1].
Physicochemical Data
The fundamental properties of 2-(Cyclopentyloxy)acetic acid are summarized below. This data is essential for planning synthetic reactions, purification procedures, and formulation studies.
| Property | Value | Source(s) |
| CAS Number | 95832-60-3 | [2][3] |
| Molecular Formula | C₇H₁₂O₃ | [3][4] |
| Molecular Weight | 144.17 g/mol | [3][4] |
| Density | 1.131 g/cm³ | [2] |
| Boiling Point | 291.52 °C at 760 mmHg | [2] |
| Appearance | Colorless to yellow liquid | [5] |
| IUPAC Name | 2-cyclopentyloxyacetic acid | [5][6] |
| SMILES | C1CCC(C1)OCC(=O)O | [5] |
| Synonyms | (Cyclopentyloxy)acetic acid; Acetic acid, (cyclopentyloxy)- | [5][6] |
Chemical Structure
Caption: Chemical structure of 2-(Cyclopentyloxy)acetic acid.
Synthesis and Purification Strategies
Proposed Synthetic Pathway: Williamson Ether Synthesis
The most logical and industrially scalable approach to synthesizing 2-(Cyclopentyloxy)acetic acid is via a two-step process initiated by a Williamson ether synthesis. This classic method is favored for its reliability and use of readily available starting materials.
Causality Behind the Choice of Pathway:
-
Step 1 (Ether Formation): Cyclopentanol is deprotonated with a strong base (e.g., Sodium Hydride) to form the highly nucleophilic cyclopentoxide anion. This anion then displaces a halide from an ethyl haloacetate (e.g., ethyl bromoacetate) in an efficient Sₙ2 reaction. An ester is used instead of the free acid to prevent an acid-base reaction with the alkoxide.
-
Step 2 (Saponification): The resulting ethyl 2-(cyclopentyloxy)acetate is hydrolyzed under basic conditions (e.g., NaOH or KOH), followed by an acidic workup to protonate the carboxylate salt, yielding the final carboxylic acid product.
Caption: Proposed two-step synthesis of 2-(Cyclopentyloxy)acetic acid.
Detailed Experimental Protocol
This protocol is a self-validating system; successful isolation of the intermediate ester and its subsequent conversion to the final product with expected spectral data confirms the reaction's progress.
Step 1: Synthesis of Ethyl 2-(cyclopentyloxy)acetate
-
Inert Atmosphere Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with sodium hydride (1.1 eq., 60% dispersion in mineral oil) and suspend it in anhydrous tetrahydrofuran (THF).
-
Nucleophile Formation: Cool the suspension to 0 °C in an ice bath. Add cyclopentanol (1.0 eq.) dissolved in anhydrous THF dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Vigorous hydrogen gas evolution will be observed.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium cyclopentoxide.
-
Alkylation: Cool the mixture back to 0 °C and add ethyl bromoacetate (1.05 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's completion by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
Step 2: Saponification to 2-(Cyclopentyloxy)acetic acid
-
Hydrolysis: Dissolve the crude ethyl 2-(cyclopentyloxy)acetate from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Base Addition: Add sodium hydroxide (2.0 eq.) and heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the disappearance of the ester spot by TLC.
-
Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.
-
Product Isolation: Slowly acidify the solution to pH ~2 with concentrated hydrochloric acid. A precipitate or an oil may form.
-
Extraction & Purification: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, 2-(Cyclopentyloxy)acetic acid. Further purification can be achieved via vacuum distillation or column chromatography if necessary.
Applications in Medicinal Chemistry and Drug Discovery
The structure of 2-(Cyclopentyloxy)acetic acid makes it a valuable scaffold for introducing specific physicochemical properties into drug candidates.
Utility as a Pharmaceutical Intermediate
The terminal carboxylic acid group is a key functional handle for further chemical modification. It can be readily converted into a variety of functional groups, such as esters and amides, through standard coupling reactions (e.g., using EDC/HOBt or converting to an acyl chloride). This versatility allows for its incorporation into larger, more complex molecular architectures[1].
Relevance in Biologically Active Scaffolds
While direct biological activity data for this specific molecule is scarce, its structural motifs are present in potent therapeutic agents.
-
S1P1 Receptor Modulators: A US patent describes complex molecules for treating S1P1 receptor-associated disorders like psoriasis and multiple sclerosis[7]. These molecules contain a substituted benzyloxy-acetic acid moiety, where the ether-linked aliphatic group is crucial for activity. The cyclopentyloxy group in our topic compound serves a similar role, acting as a lipophilic tail that can interact with hydrophobic pockets in a receptor active site.
-
Prostacyclin Agonists: Research on phenoxyacetic acid derivatives has identified them as prostacyclin partial agonists that inhibit platelet aggregation by stimulating adenylate cyclase and increasing cAMP levels[8]. This demonstrates the potential for alkoxy-acetic acid structures to interact with G-protein coupled receptors, a major class of drug targets.
Caption: Role as an intermediate for developing bioactive molecules.
Analytical and Quality Control Methodologies
A robust analytical workflow is critical to ensure the identity, purity, and concentration of 2-(Cyclopentyloxy)acetic acid.
Caption: Comprehensive analytical workflow for quality control.
Protocol for Purity Assessment by HPLC
This method, adapted from general principles for analyzing organic acids, ensures the detection of residual starting materials or byproducts[9].
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start with 95:5 (A:B), ramp to 5:95 (A:B) over 15 minutes, hold for 5 minutes, and return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve a precisely weighed sample in the mobile phase (50:50 A:B) to a concentration of ~1 mg/mL.
-
Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol for Quantitative Analysis by Titration
Acid-base titration is a classic, highly accurate method for determining the molar concentration of a carboxylic acid solution[10].
-
Sample Preparation: Accurately weigh ~200-300 mg of 2-(Cyclopentyloxy)acetic acid and dissolve it in 50 mL of a 1:1 ethanol/water mixture.
-
Indicator: Add 2-3 drops of phenolphthalein indicator.
-
Titrant: Use a standardized solution of ~0.1 M sodium hydroxide (NaOH).
-
Titration: Titrate the sample solution with the NaOH solution until a faint, persistent pink color is observed.
-
Calculation: Record the volume of NaOH used. Calculate the molarity or percentage purity based on the stoichiometry of the acid-base reaction (1:1 molar ratio).
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. The following information is derived from safety data sheets for the compound and related structures[4][11][12].
GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard and Precautionary Statements |
| Warning | Hazard Statements: H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4]H335: May cause respiratory irritation.[4]Precautionary Statements: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]P280: Wear protective gloves/eye protection/face protection.[4]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
Recommended Handling and Storage
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood[4].
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat[4][12].
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases[4].
-
Storage Conditions: Store in a cool, dry, well-ventilated place in a tightly sealed container[4].
-
Hazardous Decomposition: Thermal decomposition may produce carbon oxides (CO, CO₂)[4].
Conclusion
2-(Cyclopentyloxy)acetic acid (CAS 95832-60-3) is a strategically valuable building block for research and development in the pharmaceutical and fine chemical industries. Its straightforward synthesis, combined with the useful physicochemical properties imparted by its cyclopentyloxy moiety, makes it an attractive intermediate for creating novel molecular entities. The robust analytical methods and clear safety protocols outlined in this guide provide a solid foundation for its effective and safe utilization in the laboratory.
References
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2-(Cyclopentyloxy)acetic Acid | CAS#:95832-60-3. Chemsrc. [Link]
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2-(Cyclopentyloxy)acetic Acid | CAS 95832-60-3. American Elements. [Link]
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2-(Cyclopentyloxy)acetic Acid. MySkinRecipes. [Link]
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SAFETY DATA SHEET - Cyclopentylacetic acid. Fisher Scientific. [Link]
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2-(Cyclopentyloxy)acetic Acid | CAS 95832-60-3. American Elements. [Link]
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2-(Cyclopentyloxy)acetic Acid (C007B-506486). Cenmed Enterprises. [Link]
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Simultaneous determination of Peracetic acid and Acetic acid by titration with NaOH. RSC Publishing. [Link]
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2-Cyclopentyl-2-oxoacetic acid. PubChem, NIH. [Link]
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2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action. PubMed. [Link]
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2-Cyclopentene-1-acetic acid. PubChem, NIH. [Link]
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2-Cyclopentylideneacetic acid. PubChem, NIH. [Link]
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2-(2-oxocyclopentyl)acetic Acid. PubChem, NIH. [Link]
- High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol.
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